molecular formula C10H20N2O3 B1145998 Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate CAS No. 1217975-63-7

Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate

Cat. No.: B1145998
CAS No.: 1217975-63-7
M. Wt: 216.281
InChI Key: DWYPGXBZFDWCPC-SFYZADRCSA-N
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Description

Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate is a chemical compound that features a tert-butyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate typically involves the reaction of a pyrrolidine derivative with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve a more sustainable and controlled synthesis compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to modify the pyrrolidine ring or the hydroxymethyl group.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites of enzymes or interacting with receptor proteins to modulate biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidine-2-carboxylate
  • Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidine-4-carboxylate

Uniqueness

Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate is unique due to its specific stereochemistry and the position of the hydroxymethyl group on the pyrrolidine ring. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

tert-butyl N-[(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-4-8(6-13)11-5-7/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYPGXBZFDWCPC-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(NC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@H](NC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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